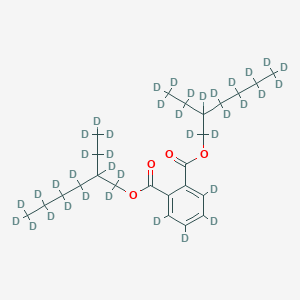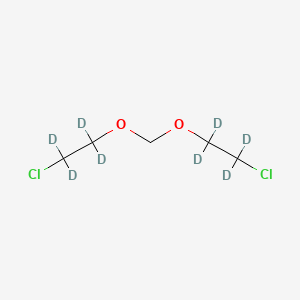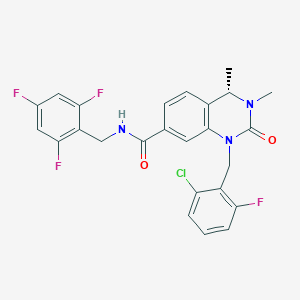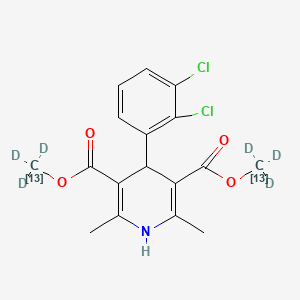
Felodipine 3,5-dimethyl ester-13C2,d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Felodipine 3,5-dimethyl ester-13C2,d6 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of felodipine, a calcium channel blocker used primarily in the treatment of hypertension. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Felodipine 3,5-dimethyl ester-13C2,d6 involves the incorporation of stable heavy isotopes of carbon and hydrogen into the felodipine molecule. This process typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions in the molecule .
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is generally carried out in specialized facilities equipped to handle and incorporate stable isotopes. The production process involves multiple steps, including the synthesis of labeled precursors, their incorporation into the target molecule, and purification of the final product to ensure high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Felodipine 3,5-dimethyl ester-13C2,d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the specific transformation desired but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted products .
Scientific Research Applications
Felodipine 3,5-dimethyl ester-13C2,d6 has several scientific research applications, including:
Pharmacokinetics: The isotopic labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Drug Metabolism: The compound is used to study the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Chemical Research: It serves as a model compound for studying the effects of isotopic labeling on chemical reactions and properties.
Medical Research: The compound is used in the development and testing of new pharmaceuticals, particularly in understanding the pharmacological effects of felodipine derivatives
Mechanism of Action
Felodipine 3,5-dimethyl ester-13C2,d6, like felodipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition leads to a decrease in arterial smooth muscle contractility and subsequent vasodilation, which helps in lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
Felodipine: The parent compound, used primarily for treating hypertension.
Nifedipine: Another calcium channel blocker with similar pharmacological effects.
Amlodipine: A long-acting calcium channel blocker used for hypertension and angina.
Uniqueness
Felodipine 3,5-dimethyl ester-13C2,d6 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of carbon-13 and deuterium provides a means to trace the compound in biological systems with high precision, making it invaluable in scientific research .
Properties
Molecular Formula |
C17H17Cl2NO4 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
bis(trideuterio(113C)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3+1D3,4+1D3 |
InChI Key |
VEACAIASCBTOFS-PTIOEZPASA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O[13C]([2H])([2H])[2H])C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Tyr8] Bradykinin](/img/structure/B12399312.png)
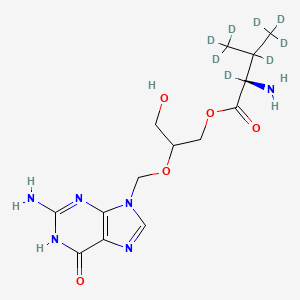

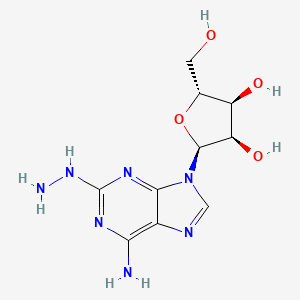


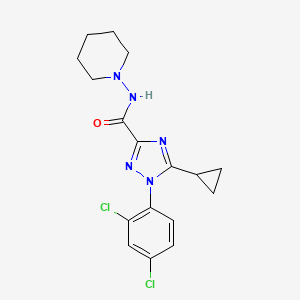
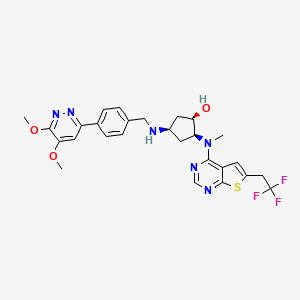
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)
